Cas no 62929-69-5 (5-O-(E)-Feruloylquinic Acid)

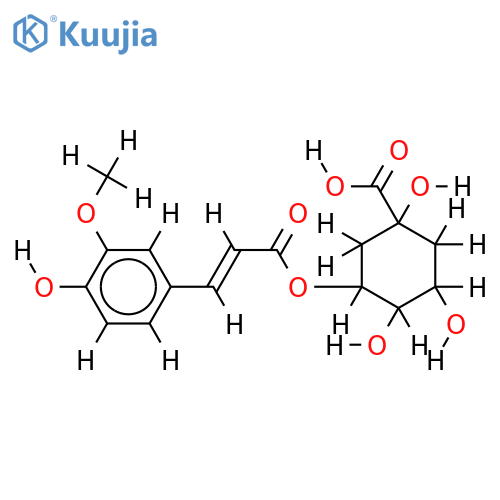

5-O-(E)-Feruloylquinic Acid structure

商品名:5-O-(E)-Feruloylquinic Acid

CAS番号:62929-69-5

MF:C17H20O9

メガワット:368.335306167603

CID:2076297

5-O-(E)-Feruloylquinic Acid 化学的及び物理的性質

名前と識別子

-

- 3-Feruloylchinasaeure

- 3-feruloylquinic

- 3-feruloylquinic acid

- 3-O-(3'-methylcaffeoyl)-quinic acid

- 3-O-feruloylquinic acid

- 3-trans-feruloylquinic acid

- 5-feruloylquinic acid

- 5-O-(E)-feruloylquinic acid

- 5-O-caffeoylquinic acid

- 5-O-feruloyl quinic acid

- 3-O-(E)-Feruloylquinic Acid

- 5-O-(E)-Feruloylquinic Acid

-

5-O-(E)-Feruloylquinic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F308980-10mg |

5-O-(E)-Feruloylquinic Acid |

62929-69-5 | 10mg |

$ 660.00 | 2023-09-07 | ||

| A2B Chem LLC | AX38953-5mg |

3-O-(E)-FeruloylquinicAcid |

62929-69-5 | 5mg |

$462.00 | 2024-04-19 | ||

| A2B Chem LLC | AX38953-10mg |

3-O-(E)-FeruloylquinicAcid |

62929-69-5 | 10mg |

$762.00 | 2024-04-19 | ||

| TRC | F308980-25mg |

3-O-(E)-Feruloylquinic Acid |

62929-69-5 | 25mg |

$1418.00 | 2023-05-18 | ||

| TRC | F308980-2.5mg |

5-O-(E)-Feruloylquinic Acid |

62929-69-5 | 2.5mg |

$ 178.00 | 2023-09-07 | ||

| TRC | F308980-5mg |

5-O-(E)-Feruloylquinic Acid |

62929-69-5 | 5mg |

$ 351.00 | 2023-09-07 | ||

| A2B Chem LLC | AX38953-2.5mg |

3-O-(E)-FeruloylquinicAcid |

62929-69-5 | 2.5mg |

$294.00 | 2024-04-19 |

5-O-(E)-Feruloylquinic Acid 関連文献

-

Wei Li,Jun-Sheng Zhang,Jia-Luo Huang,Min-Hong Jiang,You-Kai Xu,Abrar Ahmed,Sheng Yin,Gui-Hua Tang RSC Adv. 2017 7 31061

62929-69-5 (5-O-(E)-Feruloylquinic Acid) 関連製品

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量